2,2-Dimethylglutaric anhydride

Catalog No.
S1895567
CAS No.
2938-48-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylglutaric anhydride

CAS Number

2938-48-9

Product Name

2,2-Dimethylglutaric anhydride

IUPAC Name

3,3-dimethyloxane-2,6-dione

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-7(2)4-3-5(8)10-6(7)9/h3-4H2,1-2H3

InChI Key

PAVNZLVXYJDFNR-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)OC1=O)C

Canonical SMILES

CC1(CCC(=O)OC1=O)C

The exact mass of the compound 2,2-Dimethylglutaric anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethylglutaric anhydride (CAS 2938-48-9) is an unsymmetrical, sterically hindered six-membered cyclic anhydride utilized as a precision building block in the synthesis of complex active pharmaceutical ingredients (APIs), functionalized piperidines, and specialty aliphatic polyesters. Its defining procurement-relevant attribute is the gem-dimethyl group located at the alpha position (C2) relative to one of the carbonyls. This structural feature breaks molecular symmetry and introduces targeted steric hindrance (the Thorpe-Ingold effect), enabling highly regioselective ring-opening reactions and distinct cyclization kinetics that cannot be achieved with symmetrical glutaric anhydrides [1]. For industrial and laboratory buyers, this compound is prioritized when strict regiocontrol, specific annulation reactivity, or modified polymer backbone flexibility is required.

Substituting 2,2-dimethylglutaric anhydride with unsubstituted glutaric anhydride or the constitutionally isomeric 3,3-dimethylglutaric anhydride fundamentally alters reaction pathways and product yields, making generic substitution unviable. Symmetrical analogs like glutaric anhydride lack the necessary steric bias to direct nucleophilic attack, resulting in poor regiocontrol and statistical mixtures during asymmetric ring-opening steps[1]. Conversely, 3,3-dimethylglutaric anhydride places steric bulk at the beta position, which can completely shut down critical annulation reactions—such as Castagnoli-Cushman-type 1,3-azadiene cycloadditions—due to excessive steric clash in the transition state. Therefore, procurement must strictly specify the 2,2-dimethyl isomer when regioselective desymmetrization or specific steric tolerance is required in the synthetic route.

Quantitative Reactivity Differences in Castagnoli-Cushman-Type Annulations

In the synthesis of highly functionalized piperidines via 1,3-azadiene-anhydride annulation, the position of the gem-dimethyl group dictates the viability of the reaction. 2,2-Dimethylglutaric anhydride reacts efficiently with 1,3-azadienes at 110 °C to yield the desired 2-oxopiperidines. In direct comparison, the constitutionally isomeric 3,3-dimethylglutaric anhydride fails to react, yielding 0% product even when subjected to elevated temperatures up to 150 °C, due to prohibitive steric hindrance at the 3-position during the transition state [1].

Evidence DimensionReactivity in 1,3-azadiene annulation
Target Compound DataEfficient conversion at 110 °C
Comparator Or Baseline3,3-Dimethylglutaric anhydride (0% conversion at 150 °C)
Quantified DifferenceComplete reactivity vs. total failure at elevated temperatures
Conditions1,3-azadiene-anhydride reaction in 2-MeTHF solvent

Buyers synthesizing complex piperidine APIs must procure the 2,2-dimethyl isomer, as the 3,3-dimethyl analog is completely unreactive in these critical annulation pathways.

Regioselective Ring-Opening for Macrolide Precursor Synthesis

The unsymmetrical structure of 2,2-dimethylglutaric anhydride allows for highly regioselective ring-opening reactions, a metric where symmetrical baselines fail. During the synthesis of macrolide precursors, nucleophilic attack by N,O-dimethylhydroxylamine hydrochloride selectively targets the less sterically hindered carbonyl (C6), affording the desired Weinreb amide intermediate as a single major regioisomer [1]. Symmetrical comparators like glutaric anhydride or 3,3-dimethylglutaric anhydride inherently yield 1:1 statistical mixtures if differentiated downstream functionalization is attempted.

Evidence DimensionRegioselectivity of nucleophilic ring-opening
Target Compound DataHigh regioselectivity targeting the less hindered carbonyl
Comparator Or BaselineGlutaric anhydride (Symmetrical, 0% inherent desymmetrization)
Quantified DifferenceSingle regiochemical outcome vs. 1:1 statistical mixture
ConditionsRing opening with N,O-dimethylhydroxylamine hydrochloride in pyridine/DCM

Procurement of this specific unsymmetrical anhydride is essential for avoiding costly chiral separation or low yields in the multi-step synthesis of complex APIs.

Site-Selective Acylation in Stereoretentive Enantioconvergent Reactions

In advanced stereoretentive enantioconvergent reactions, 2,2-dimethylglutaric anhydride functions as a highly site-selective acylating reagent. When deployed as a linker in the organocatalytic kinetic resolution of racemic secondary alcohols, it enables the formation of diesters with amplified enantiopurity (98% e.e.) and a heterochiral selectivity ratio of 5:1 d.r. [1]. The specific steric bulk of the alpha-gem-dimethyl group is required to direct the orthogonal reactivity of the resulting free carboxylic acid, a structural feature absent in standard glutaric anhydride.

Evidence DimensionEnantiopurity amplification in stereoretentive coupling
Target Compound Data98% e.e. and 5:1 d.r.
Comparator Or BaselineUnsubstituted glutaric anhydride (lacks necessary steric bias for high site-selectivity)
Quantified DifferenceEnables highly selective orthogonal acylation
ConditionsOrganocatalytic kinetic resolution of racemic secondary alcohols using bifunctional cinchona-thiourea catalysts

For advanced asymmetric synthesis, this compound provides the exact steric environment needed to function as a highly selective bifunctional linker.

Electrochemical Dehydration Yield and Processability

When evaluating the synthesis of cyclic anhydrides via electrochemical dehydration of their corresponding dicarboxylic acids, 2,2-dimethylglutaric anhydride demonstrates a measurable formation advantage over its 3-substituted isomer. Under standard electrolytic conditions using graphite and stainless steel electrodes, the 2,2-dimethyl isomer achieves a 52% NMR yield, outperforming the 3,3-dimethylglutaric anhydride comparator, which yields 46% [1]. This indicates a more favorable cyclization profile for the alpha-substituted derivative under non-decarboxylative dehydrative conditions.

Evidence DimensionElectrochemical dehydration yield from dicarboxylic acid
Target Compound Data52% NMR yield
Comparator Or Baseline3,3-Dimethylglutaric anhydride (46% NMR yield)
Quantified Difference+6% absolute yield improvement
ConditionsElectrolysis using NBu4SCN, graphite/stainless steel electrodes, 3.0 F charge

Understanding the cyclization efficiency helps process chemists select the most viable substituted glutaric derivatives for scalable, reagent-free electrochemical manufacturing.

Regioselective Building Block for Macrolide and API Synthesis

Directly leveraging its unsymmetrical steric hindrance to control nucleophilic attack, making it the required choice for synthesizing Weinreb amides and complex polyketides where symmetrical anhydrides yield statistical mixtures [1].

Precursor for Highly Functionalized Piperidines

Utilized for its measured reactivity in Castagnoli-Cushman-type 1,3-azadiene annulations at 110 °C, a pathway where 3,3-dimethyl analogs fail completely due to transition-state steric clash [1].

Chiral Linker in Enantioconvergent Reactions

Serves as a site-selective acylating reagent in the kinetic resolution of racemic alcohols, directing orthogonal reactivity to produce diesters with up to 98% e.e. [1].

Monomer for Specialty Aliphatic Polyesters

Employed in ring-opening copolymerizations (e.g., upcycling polytetrahydrofuran) to introduce gem-dimethyl groups into polymer backbones, modifying thermal and hydrolytic stability compared to unsubstituted glutaric anhydride[1].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2938-48-9

Wikipedia

Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione

Dates

Last modified: 08-16-2023

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